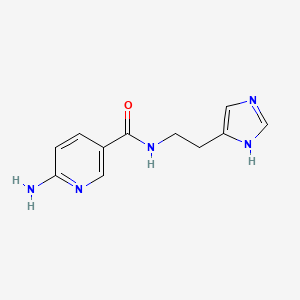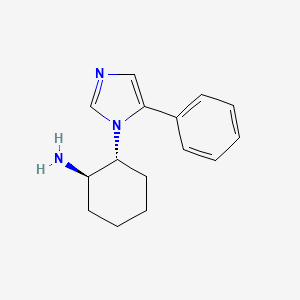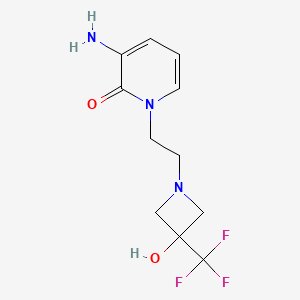![molecular formula C18H18N4OS B12934356 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832076-07-0](/img/structure/B12934356.png)
4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step reactions. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone to obtain pyrimidopyrimidines, which undergo nucleophilic substitution reactions with aniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aniline. Reaction conditions vary depending on the desired transformation but often involve refluxing in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学研究应用
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and analgesic properties.
作用机制
The mechanism of action of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may act as a tyrosine kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
4-(4-Morpholinyl)-6-phenylthieno(2,3-d)pyrimidine: Similar structure but with a phenyl group instead of a thiophene ring.
Thiophene-linked pyrimidopyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is unique due to the presence of both morpholine and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
832076-07-0 |
|---|---|
分子式 |
C18H18N4OS |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-yl-6-thiophen-2-ylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C18H18N4OS/c19-14-5-3-13(4-6-14)18-20-15(16-2-1-11-24-16)12-17(21-18)22-7-9-23-10-8-22/h1-6,11-12H,7-10,19H2 |
InChI 键 |
DPOSEQCJISNEPU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CC=CS3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


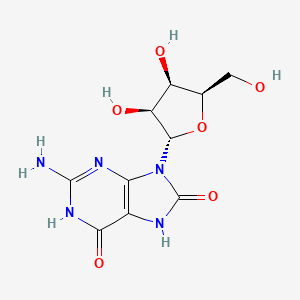
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
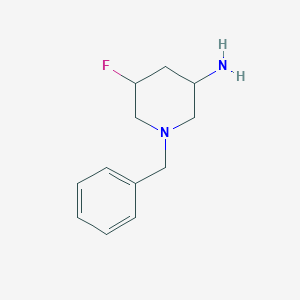
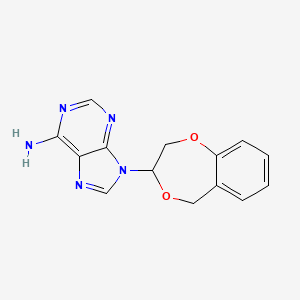
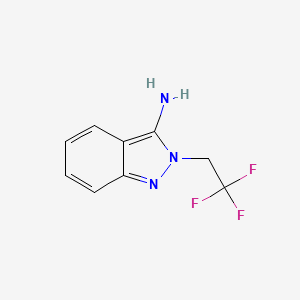
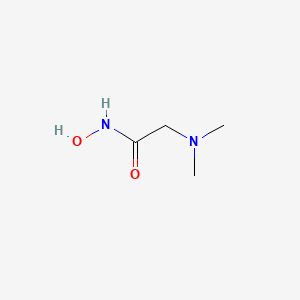
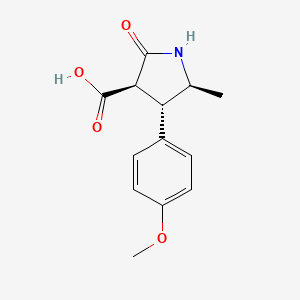
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
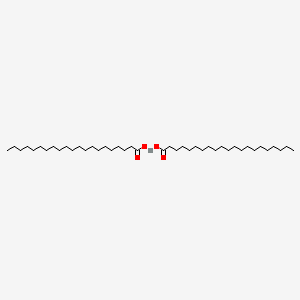
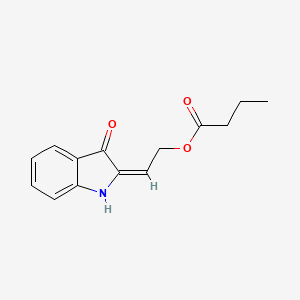
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
